molecular formula C11H7FN2O2S B4140439 [1-(4-Fluorophenyl)-2,5-dioxopyrrolidin-3-yl] thiocyanate

[1-(4-Fluorophenyl)-2,5-dioxopyrrolidin-3-yl] thiocyanate

Cat. No.: B4140439
M. Wt: 250.25 g/mol
InChI Key: DQNCYYOHSXGOGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1-(4-Fluorophenyl)-2,5-dioxopyrrolidin-3-yl] thiocyanate is an organic compound that features a pyrrolidinyl ring substituted with a fluorophenyl group and a thiocyanate group

Preparation Methods

The synthesis of [1-(4-Fluorophenyl)-2,5-dioxopyrrolidin-3-yl] thiocyanate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrrolidinyl ring, followed by the introduction of the fluorophenyl group through electrophilic aromatic substitution. The thiocyanate group is then introduced via nucleophilic substitution using thiocyanate salts under controlled conditions. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

[1-(4-Fluorophenyl)-2,5-dioxopyrrolidin-3-yl] thiocyanate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiocyanate group to an amine or other reduced forms.

    Substitution: The thiocyanate group can be substituted with other nucleophiles, such as halides or alkoxides, under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium halides. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

[1-(4-Fluorophenyl)-2,5-dioxopyrrolidin-3-yl] thiocyanate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of [1-(4-Fluorophenyl)-2,5-dioxopyrrolidin-3-yl] thiocyanate involves its interaction with specific molecular targets. The fluorophenyl group may facilitate binding to certain enzymes or receptors, while the thiocyanate group can participate in redox reactions or form covalent bonds with target molecules. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

[1-(4-Fluorophenyl)-2,5-dioxopyrrolidin-3-yl] thiocyanate can be compared with other similar compounds, such as:

    1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl thiocyanate: Similar structure but with a chlorine atom instead of fluorine.

    1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl thiocyanate: Similar structure but with a bromine atom instead of fluorine.

    1-(4-methylphenyl)-2,5-dioxo-3-pyrrolidinyl thiocyanate: Similar structure but with a methyl group instead of fluorine. These compounds share similar chemical properties but may exhibit different reactivity and biological activities due to the varying substituents on the phenyl ring.

Properties

IUPAC Name

[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl] thiocyanate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7FN2O2S/c12-7-1-3-8(4-2-7)14-10(15)5-9(11(14)16)17-6-13/h1-4,9H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQNCYYOHSXGOGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C1=O)C2=CC=C(C=C2)F)SC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[1-(4-Fluorophenyl)-2,5-dioxopyrrolidin-3-yl] thiocyanate
Reactant of Route 2
Reactant of Route 2
[1-(4-Fluorophenyl)-2,5-dioxopyrrolidin-3-yl] thiocyanate
Reactant of Route 3
[1-(4-Fluorophenyl)-2,5-dioxopyrrolidin-3-yl] thiocyanate
Reactant of Route 4
[1-(4-Fluorophenyl)-2,5-dioxopyrrolidin-3-yl] thiocyanate
Reactant of Route 5
[1-(4-Fluorophenyl)-2,5-dioxopyrrolidin-3-yl] thiocyanate
Reactant of Route 6
[1-(4-Fluorophenyl)-2,5-dioxopyrrolidin-3-yl] thiocyanate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.